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Compound of Interest

Compound Name: 5-Methylthiazole-4-carboxylic acid

Cat. No.: B053473 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methylthiazole-4-carboxylic acid (CAS No. 120237-76-5)[1]. Due to the limited availability of

published experimental spectra for this specific compound, this document leverages high-

quality predicted data, corroborated by experimental findings for structurally related analogs.

This guide is intended for researchers, scientists, and professionals in drug development who

require a detailed understanding of the spectroscopic properties of this molecule for

identification, characterization, and quality control purposes.

Molecular Structure and Overview
5-Methylthiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring

substituted with a methyl group at the 5-position and a carboxylic acid group at the 4-position.

This substitution pattern dictates its unique spectroscopic features, which are explored in detail

in the subsequent sections.

Caption: Molecular structure of 5-Methylthiazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 5-
Methylthiazole-4-carboxylic acid.
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¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 5-Methylthiazole-4-carboxylic acid in DMSO-d₆ shows

three distinct signals.

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

13.5 Broad Singlet 1H -COOH

8.90 Singlet 1H Thiazole-H (C2-H)

2.65 Singlet 3H -CH₃

Interpretation:

The downfield signal at approximately 13.5 ppm is characteristic of a carboxylic acid proton,

broadened due to hydrogen bonding with the solvent and potential dimerization.

The singlet at 8.90 ppm is assigned to the proton attached to the C2 carbon of the thiazole

ring. Its downfield shift is attributed to the deshielding effect of the electronegative nitrogen

and sulfur atoms in the heterocyclic ring.

The singlet at 2.65 ppm corresponds to the three protons of the methyl group at the C5

position.

¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule.
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Predicted Chemical Shift (δ, ppm) Assignment

168.0 C=O

162.0 C=N (C2)

150.0 C5

125.0 C4

16.5 -CH₃

Interpretation:

The most downfield signal at 168.0 ppm is assigned to the carbonyl carbon of the carboxylic

acid group.

The signal at 162.0 ppm corresponds to the C2 carbon of the thiazole ring, which is adjacent

to the nitrogen atom.

The carbons of the thiazole ring at positions 4 and 5 are predicted to appear at 125.0 and

150.0 ppm, respectively.

The upfield signal at 16.5 ppm is attributed to the methyl carbon.

Infrared (IR) Spectroscopy
While an experimental IR spectrum for 5-Methylthiazole-4-carboxylic acid is not readily

available, its key vibrational modes can be predicted based on its functional groups and by

comparison with related structures.
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Predicted Wavenumber (cm⁻¹) Vibrational Mode

3300-2500 (broad) O-H stretch (carboxylic acid dimer)

~1700 C=O stretch (carboxylic acid)

~1600 & ~1450 C=N and C=C stretches (thiazole ring)

~1300 C-O stretch (carboxylic acid)

~920 (broad) O-H bend (out-of-plane)

Interpretation:

The IR spectrum is expected to be dominated by the characteristic absorptions of the

carboxylic acid group. A very broad O-H stretching band from 3300 to 2500 cm⁻¹ is anticipated

due to strong hydrogen bonding in the dimeric form of the carboxylic acid[2][3]. The carbonyl

(C=O) stretching vibration should appear as a strong, sharp peak around 1700 cm⁻¹. The

presence of the thiazole ring will contribute to absorptions in the fingerprint region, particularly

from C=N and C=C stretching vibrations.

Mass Spectrometry (MS)
The mass spectrum of 5-Methylthiazole-4-carboxylic acid would provide information about its

molecular weight and fragmentation pattern upon ionization.

Predicted Molecular Ion: For the molecular formula C₅H₅NO₂S, the expected monoisotopic

mass is 143.0092 g/mol . The mass spectrum would likely show a prominent molecular ion

peak (M⁺) at m/z 143.

Proposed Fragmentation Pathway:
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Proposed MS Fragmentation of 5-Methylthiazole-4-carboxylic acid

[M]+.
m/z = 143

[M-OH]+.
m/z = 126

- OH

[M-COOH]+.
m/z = 98

- COOH

[M-CO2]+.
m/z = 99

- CO2

Click to download full resolution via product page

Caption: A simplified proposed fragmentation pathway for 5-Methylthiazole-4-carboxylic acid.

Interpretation:

Loss of Hydroxyl Radical: A common fragmentation for carboxylic acids is the loss of a

hydroxyl radical (•OH), which would result in a fragment ion at m/z 126.

Loss of Carboxyl Group: The loss of the entire carboxylic acid group as a radical (•COOH)

would lead to a fragment at m/z 98.

Decarboxylation: The expulsion of a neutral carbon dioxide molecule (CO₂) is another

characteristic fragmentation of carboxylic acids, which would produce a fragment ion at m/z

99.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this

guide.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Methylthiazole-4-carboxylic
acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR. Typical parameters include a

spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an

internal standard.

IR Spectroscopy
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of

the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, use an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background

spectrum of the empty sample compartment or the clean ATR crystal before running the

sample.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-

MS).

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and

expected fragment ions.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Conclusion
This technical guide provides a detailed spectroscopic analysis of 5-Methylthiazole-4-
carboxylic acid based on predicted data and comparisons with related compounds. The

presented NMR, IR, and MS data, along with the proposed interpretations and general

experimental protocols, serve as a valuable resource for the identification and characterization

of this compound in a research and development setting. It is important to note that while

predictions are a powerful tool, experimental verification is always recommended for definitive

structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b053473?utm_src=pdf-body
https://www.benchchem.com/product/b053473?utm_src=pdf-body
https://www.benchchem.com/product/b053473?utm_src=pdf-custom-synthesis
https://frontierspecialtychemicals.com/product/5-methylthiazole-4-carboxylic-acid/
https://www.echemi.com/cms/2080838.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://www.benchchem.com/product/b053473#spectroscopic-data-for-5-methylthiazole-4-carboxylic-acid-nmr-ir-ms
https://www.benchchem.com/product/b053473#spectroscopic-data-for-5-methylthiazole-4-carboxylic-acid-nmr-ir-ms
https://www.benchchem.com/product/b053473#spectroscopic-data-for-5-methylthiazole-4-carboxylic-acid-nmr-ir-ms
https://www.benchchem.com/product/b053473#spectroscopic-data-for-5-methylthiazole-4-carboxylic-acid-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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